1-[4-(benzyloxy)-3-methoxybenzyl]piperidine
Description
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine is an organic compound that features a piperidine ring substituted with a benzyloxy and methoxy group on the benzyl moiety
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-22-20-14-18(15-21-12-6-3-7-13-21)10-11-19(20)23-16-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJSRXXAUGZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly incorporating continuous flow techniques for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-benzyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-benzyloxy-3-hydroxybenzylpiperidine.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to neurotransmitter modulation due to the presence of the piperidine ring, which is a common motif in many psychoactive compounds .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine.
4-benzyloxy-3-methoxybenzoic acid: An oxidation product of the compound.
4-benzyloxy-3-hydroxybenzylpiperidine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of a piperidine ring with benzyloxy and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
